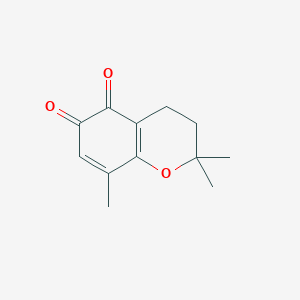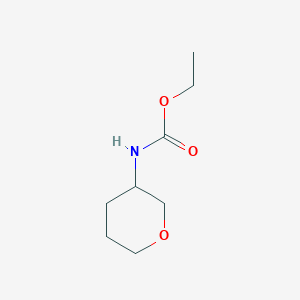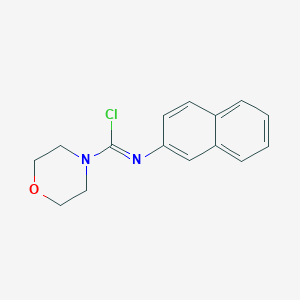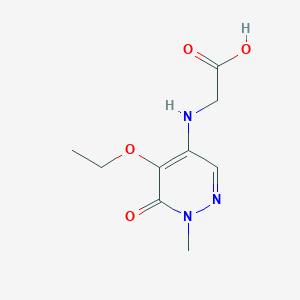
sodium;oct-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;oct-1-yne is an organosodium compound that features a sodium ion bonded to an oct-1-yne moleculeIt is characterized by a carbon-carbon triple bond at the first carbon atom in the chain, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;oct-1-yne can be synthesized through the alkylation of acetylide anions. The process involves the deprotonation of oct-1-yne using a strong base such as sodium amide (NaNH2) to form the sodium acetylide. This reaction typically occurs in liquid ammonia or ether as solvents .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;oct-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The acetylide anion can act as a nucleophile, attacking electrophilic carbon atoms in alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The triple bond in oct-1-yne can be reduced to form alkenes or alkanes.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Sodium Amide (NaNH2): Used for deprotonation to form the acetylide anion.
Alkyl Halides: React with the acetylide anion in substitution reactions.
Hydrogen Halides and Halogens: Used in addition reactions to the triple bond.
Major Products Formed
Substituted Alkynes: Formed through nucleophilic substitution reactions.
Alkenes and Alkanes: Formed through reduction reactions.
Halogenated Compounds: Formed through addition reactions.
Aplicaciones Científicas De Investigación
Sodium;oct-1-yne is widely used in scientific research due to its reactivity and versatility. Some applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive compounds.
Catalysis: Used in catalytic processes to facilitate various chemical transformations.
Mecanismo De Acción
The mechanism of action of sodium;oct-1-yne primarily involves the formation of the acetylide anion, which acts as a strong nucleophile. The anion can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The high reactivity of the acetylide anion is due to the presence of a negative charge on the carbon atom, making it highly nucleophilic .
Comparación Con Compuestos Similares
Similar Compounds
1-Hexyne (C6H10): A shorter-chain alkyne with similar reactivity but different physical properties.
1-Decyne (C10H18): A longer-chain alkyne with similar chemical behavior but higher boiling point.
1-Butyne (C4H6): A smaller alkyne with similar nucleophilic properties but lower molecular weight.
Uniqueness
Sodium;oct-1-yne is unique due to its specific chain length, which provides a balance between reactivity and physical properties. Its intermediate chain length makes it suitable for a wide range of applications in organic synthesis and material science .
Propiedades
Número CAS |
71814-16-9 |
|---|---|
Fórmula molecular |
C8H13Na |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
sodium;oct-1-yne |
InChI |
InChI=1S/C8H13.Na/c1-3-5-7-8-6-4-2;/h3,5-8H2,1H3;/q-1;+1 |
Clave InChI |
FVSBLQDNWQLQBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#[C-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


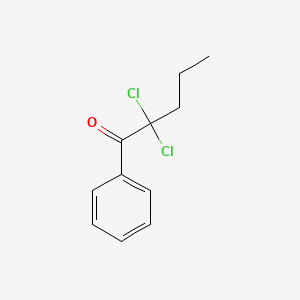
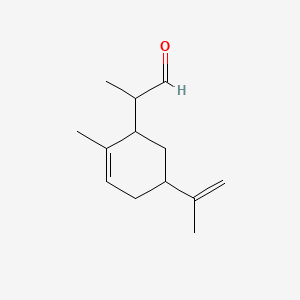
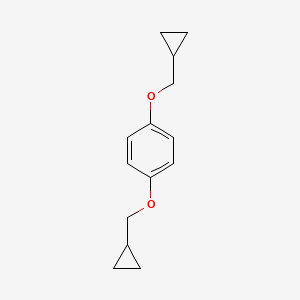
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
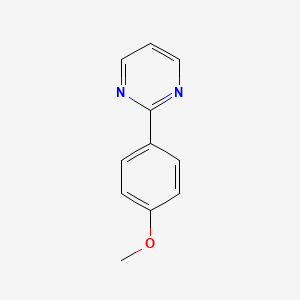
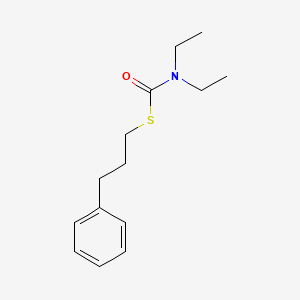
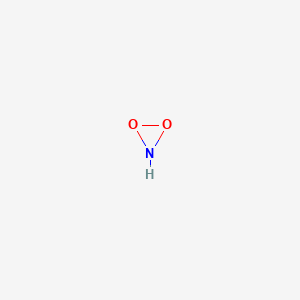
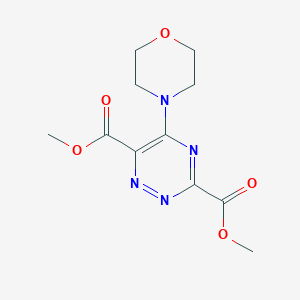
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
